Triglycerol

Übersicht

Beschreibung

Triglycerol, also known as triacylglycerol or TAG, is an ester derived from glycerol and three fatty acids . It is the main constituent of body fat in humans and other vertebrates, as well as vegetable fat . Triglycerols are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver, and are a major component of human skin oils .

Synthesis Analysis

Triacylglycerols are synthesized in all eukaryotic organisms and even a few prokaryotes . The liver, intestines, and adipose tissue are most active in this synthesis . The synthesis of a triglyceride involves the esterification of a glycerol molecule with three fatty acid molecules . This process is another application of the ester synthesis reaction .

Molecular Structure Analysis

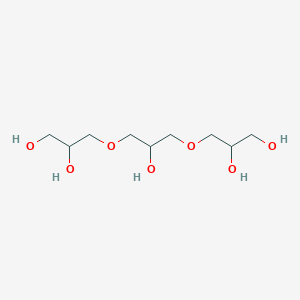

The structure of a triglycerol molecule consists of a glycerol backbone linked to three fatty acids . The fatty acids can be of variable length, hydroxylated, and contain double bonds . The positions of the fatty acids on the glycerol moiety can be very different . Position 2 is distinctive as it is a secondary hydroxyl group .

Chemical Reactions Analysis

Triglycerides are formed through dehydration reactions . The synthesis of a triglyceride is another application of the ester synthesis reaction . The ester bonds of polyunsaturated fatty acids such as docosahexaenoic (e.g., in fish oils), trans-3-hexadecenoic (e.g., from some plant sources), γ-linolenic acid, and phytanic acid to glycerol are hydrolyzed more slowly, possibly as a result of steric hindrance caused by the proximity of substituent groups to the ester bonds .

Physical And Chemical Properties Analysis

Triglycerols are non-polar, hydrophobic, and insoluble in water . They are soluble in organic solvents . The melting point of a triglycerol is related to the chain length and degree of unsaturation of fatty acids .

Wissenschaftliche Forschungsanwendungen

Application in Drug Delivery Systems

Scientific Field

Summary of the Application

Triglycerol is used as an emulsifier in the preparation of oil-in-water (O/W) emulsions for drug encapsulation. This application is particularly relevant for drugs like curcumin, which have poor water-solubility and bioaccessibility .

Methods of Application

A curcumin O/W emulsion is prepared by high-pressure homogenization, using triglyceride monolaurate (a type of triglycerol) as an emulsifier and medium chain triglycerides (MCT) as the oil phase .

Results or Outcomes

The mean droplet size of the O/W emulsions remained remarkably stable during 60 days of storage under both light and dark conditions. Curcumin retentions in O/W emulsions after 60 days of storage under light and dark conditions were 97.9% and 81.6%, respectively .

Application in Food Industry

Scientific Field

Summary of the Application

Triglycerol is used in the interesterification process of edible oils to modify their physico-chemical properties. This process is an alternative to hydrogenation, which has been linked to health issues .

Methods of Application

The interesterification process involves the chemical reaction of canola oil (CaO) and fully hydrogenated cottonseed oil (FHCSO) mixtures. Sodium methoxide is used as a catalyst at 120 °C, under reduced pressure and constant agitation for 60 minutes .

Results or Outcomes

The interesterification process resulted in a marked reduction in trisaturated and triunsaturated contents with a concomitant increase in monounsaturated and diunsaturated contents. The process also improved the oxidative stability of the oil blends .

Application in Tissue Engineering

Scientific Field

Summary of the Application

Triglycerol-based hydrogels are used in tissue engineering applications. These hydrogels are responsive to specific enzymes, making them suitable for localized drug delivery .

Methods of Application

The hydrogels are prepared and then immersed in phosphate-buffered saline (PBS) at 37°C with specific enzymes .

Results or Outcomes

The results of this application are not explicitly mentioned in the source .

Application in Biochemical Assays

Scientific Field

Summary of the Application

Linear triglycerol-based fluorosurfactants have shown high potential for droplet-microfluidics-based biochemical assays .

Methods of Application

The surfactants are designed, synthesized, and characterized with a common perfluoropolyether tail. The influence of spatial geometry is revealed by choosing inter-droplet cargo transport as a test case .

Results or Outcomes

Using surfactants with linear di- and triglycerol, it was shown that the inter-droplet cargo transport is minimal compared with their dendritic counterparts. The mean fluorescence intensity of the PFPE-dTG stabilized PBS-only droplets after 72 h was ∼3 times that of the signal detected in PBS-only droplets stabilized by PFPE-lTG .

Application in Cancer Treatment

Scientific Field

Summary of the Application

Triglycerol Monolaurate is used for the encapsulation of curcumin, a chemo-preventive agent, to enhance its bioaccessibility and bioavailability .

Methods of Application

A curcumin O/W emulsion is prepared by high-pressure homogenization, using triglyceride monolaurate as an emulsifier and medium chain triglycerides (MCT) as the oil phase .

Results or Outcomes

Application in Oil Blends

Summary of the Application

Triglycerol is used in the interesterification process of edible oils to modify their physico-chemical properties .

Methods of Application

The interesterification process involves the chemical reaction of canola oil (CaO) and fully hydrogenated cottonseed oil (FHCSO) mixtures .

Results or Outcomes

The interesterification process resulted in a marked reduction in trisaturated and triunsaturated contents with a concomitant increase in monounsaturated and diunsaturated contents .

Safety And Hazards

Triglycerol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Researchers have been studying if measuring components of triglycerides in low-density lipoprotein (LDL) cholesterol could improve risk predictions for cardiovascular disease and lead to new treatments . A peptide has been developed that could lower triglyceride levels in mice by more than 80% within a few hours . This could potentially benefit one in four American adults who has elevated triglycerides and provide novel therapies for people with inherited metabolic disorders .

Eigenschaften

IUPAC Name |

3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNTUZCMJBTHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Polyglycerin-3 | |

CAS RN |

56090-54-1, 20411-31-8 | |

| Record name | Polyglycerin-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)

![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)

![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)

![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)